molecular formula C14H22BrNO6 B12677884 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid CAS No. 67026-09-9

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid

Katalognummer: B12677884
CAS-Nummer: 67026-09-9
Molekulargewicht: 380.23 g/mol
InChI-Schlüssel: HQVSDYYPRFAUIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-(4-bromophenoxy)acetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to yield the desired product . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.

For 2-(4-bromophenoxy)acetic acid, the synthesis involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch or continuous processes. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

2-(4-bromophenoxy)acetic acid can undergo:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its dual functionality also enhances its potential as a multifunctional reagent in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

67026-09-9

Molekularformel

C14H22BrNO6

Molekulargewicht

380.23 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid

InChI

InChI=1S/C8H7BrO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI-Schlüssel

HQVSDYYPRFAUIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)O)Br.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.